molecular formula C9H16O B154312 1-(4-methylcyclohexyl)ethan-1-one CAS No. 1879-06-7

1-(4-methylcyclohexyl)ethan-1-one

Cat. No.: B154312
CAS No.: 1879-06-7
M. Wt: 140.22 g/mol
InChI Key: HTAYNGUDHFAFFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylcyclohexyl)ethan-1-one serves as a versatile small molecule scaffold in advanced research and development . This ketone compound is recognized in scientific literature for its role as a synthetic intermediate. It has been utilized in various documented synthetic pathways, demonstrating its utility in constructing more complex molecular architectures . Researchers value this compound for its cyclohexane ring system, which can be exploited to explore stereochemistry and conformational effects in structure-activity relationship studies. The 4-methylcyclohexyl group provides a defined steric and hydrophobic profile, making this scaffold a valuable building block in medicinal chemistry and materials science research for the synthesis of novel compounds. The specific applications and mechanisms of action for derivatives stemming from this scaffold are detailed in the associated scientific literature, underscoring its role in facilitating diverse chemical explorations . All products are strictly for research purposes and are not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methylcyclohexyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-7-3-5-9(6-4-7)8(2)10/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTAYNGUDHFAFFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80172113
Record name Ethanone, 1-(4-methylcyclohexyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1879-06-7
Record name Ethanone, 1-(4-methylcyclohexyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001879067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 1-(4-methylcyclohexyl)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405256
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanone, 1-(4-methylcyclohexyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 4 Methylcyclohexyl Ethan 1 One

Retrosynthetic Analysis and Established Synthetic Routes

A retrosynthetic analysis of 1-(4-methylcyclohexyl)ethan-1-one reveals two primary disconnection points, leading to two main established synthetic strategies: alkylation of a cyclohexanone (B45756) precursor and acylation of a methylcyclohexane (B89554) derivative.

Alkylation Strategies for Cyclohexanone Precursors

The formation of the carbon-carbon bond between the cyclohexyl ring and the acetyl group can be achieved through the alkylation of a cyclohexanone enolate. This approach is of significant interest in the synthesis of substituted six-membered rings. ubc.ca The stereochemical outcome of the alkylation of cyclohexanone enolates is a critical aspect, with a tendency for the reaction to proceed via an axial attack on the enolate, leading to a chair conformation in the transition state. ubc.ca

One common method involves the use of a conformationally constrained cyclohexanone, such as 4-tert-butylcyclohexanone, to understand the stereochemical preferences of the alkylation. ubc.ca The reaction is typically under kinetic control, meaning the major product is formed through the lowest energy transition state. ubc.ca Challenges can arise in the regioselective deprotonation of substituted cyclohexanones, like 3-methylcyclohexanone, which can lead to a mixture of enolates and subsequently, a mixture of products. ubc.ca

Chiral auxiliaries have been employed to achieve enantioselective alkylation of cyclohexanone. For instance, chiral lithio-chelated enamines have been utilized to introduce chirality with high enantiomeric excess. uoa.gr The rigidity of the metalloenamine intermediate is crucial for efficient asymmetric induction. uoa.gr

Table 1: Alkylation Strategies for Cyclohexanone Precursors

Reagent/CatalystKey FeaturesReference
LDA (Lithium diisopropylamide)Forms the enolate for subsequent alkylation. ubc.ca
Chiral Lithio-Chelated EnaminesEnables enantioselective alkylation. uoa.gr

Acylation Reactions on Methylcyclohexane Derivatives

An alternative and widely used approach is the acylation of a suitable methylcyclohexane derivative. The Friedel-Crafts acylation is a classic method for this transformation. For example, the reaction of 4-methylcyclohexanol (B52717) with acetic anhydride (B1165640) in the presence of a catalyst like sulfuric acid or anhydrous potassium carbonate is a common route. This reaction proceeds through an initial esterification followed by hydrolysis to yield the target ketone.

Industrial production methods often utilize similar acylation strategies, with optimization of reaction conditions such as temperature and pressure to maximize yield and purity.

Table 2: Acylation Reactions on Methylcyclohexane Derivatives

Acylating AgentCatalystSubstrateReference
Acetic anhydrideSulfuric acid4-methylcyclohexanol
Acetic anhydrideAnhydrous potassium carbonate4-methylcyclohexanol

Novel Approaches in the Preparation of this compound

Recent research has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of ketones like this compound.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis offers powerful tools for C-C bond formation. While specific examples for the direct synthesis of this compound are not extensively documented in the provided results, the principles of transition metal-catalyzed cross-coupling reactions are highly relevant. For instance, palladium-catalyzed Suzuki-Miyaura coupling reactions are used for forming C-C bonds between sp2-hybridized carbons, and similar strategies could be adapted for this synthesis. The use of transition metal catalysts can often proceed under milder conditions and with higher selectivity compared to traditional methods. williams.edunih.gov

Organocatalytic Methods for C-C Bond Formation

Organocatalysis has emerged as a significant area in organic synthesis, offering metal-free alternatives for various transformations. mdpi.com While direct organocatalytic routes to this compound are not detailed in the search results, the application of organocatalysis in related reactions, such as the synthesis of bicyclo[3.2.1]octane frameworks, highlights its potential. mdpi.com These methods often rely on the in-situ formation of reactive intermediates like enamines or iminium ions to facilitate C-C bond formation.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to chemical synthesis to reduce environmental impact. ejcmpr.comnih.gov In the context of this compound synthesis, this could involve the use of biocatalysts, such as lipases, to catalyze acylation reactions in solvent-free systems, thereby minimizing waste. The use of heterogeneous catalysts, which can be easily recovered and reused, is another key aspect of green chemistry. unibe.ch Flow chemistry is also a promising approach, allowing for safer and more efficient processes, especially for reactions that are challenging to scale up in batch mode. unibe.ch

Stereoselective Synthesis of this compound

The stereoselective synthesis of this compound can be approached by controlling the stereochemistry of the cyclohexane (B81311) ring (diastereoselectivity) and by asymmetrically introducing the acetyl group to create a specific enantiomer.

The creation of a chiral center at the carbon alpha to the carbonyl group of the acetyl moiety is a significant challenge in organic synthesis. While specific examples for the direct asymmetric synthesis of this compound are not extensively documented in the reviewed literature, general methodologies for the asymmetric α-alkylation of ketones are well-established and applicable. These methods often rely on the use of chiral auxiliaries or catalysts to induce facial selectivity in the enolate or its equivalent.

One common strategy involves the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. For instance, chiral oxazolidinones can be used to form an enolate that then reacts with an electrophile in a highly diastereoselective manner. Subsequent removal of the auxiliary reveals the chiral ketone. Another approach is the use of chiral imines or hydrazones, such as those derived from (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP), which can be deprotonated and alkylated with high stereoselectivity.

The 1,4-disubstituted cyclohexane ring in this compound can exist as cis and trans diastereomers. The thermodynamic stability generally favors the trans isomer, where both the methyl and acetyl groups can occupy equatorial positions, minimizing steric strain. Synthetic strategies often need to control the diastereoselectivity to favor one isomer over the other.

One approach to achieve diastereocontrol is through the stereoselective reduction of a precursor like 4-methylcyclohexanone, followed by the introduction of the acetyl group. The choice of reducing agent can influence the stereochemical outcome of the resulting 4-methylcyclohexanol. For example, bulky reducing agents tend to attack from the less hindered equatorial face, leading to the axial alcohol, while smaller reducing agents may favor the formation of the more stable equatorial alcohol.

Alternatively, conjugate addition reactions to a 4-methylcyclohexenone precursor can be employed. The stereochemical outcome of the addition of a methyl group or an acetyl group equivalent can be controlled by the choice of reagents and reaction conditions. For example, the use of organocuprates often leads to 1,4-addition with a high degree of stereocontrol, influenced by the steric hindrance of the existing substituent on the ring.

A general strategy for the modular synthesis of disubstituted cyclohexanes with excellent kinetic stereocontrol has been reported, which relies on chain-walking catalysis starting from readily accessible substituted methylenecyclohexanes. nih.gov This methodology introduces a sterically demanding boron ester group that guides the stereochemical outcome. nih.gov While not specifically demonstrated for this compound, this approach highlights the potential for kinetic control in establishing the desired diastereomer. nih.gov

Enantioselective catalysis offers a powerful tool for the synthesis of chiral molecules, including analogs of this compound. This can be achieved by either creating the chiral center on the cyclohexane ring or at the α-position of the acetyl group through a catalytic asymmetric process.

For the asymmetric introduction of the acetyl group, catalytic enantioselective α-alkylation of a ketone precursor can be envisioned. This has been a challenging area of research, but recent advances have shown promise. For instance, nickel-catalyzed enantioselective α-alkylation of ketones with unactivated alkyl halides has been developed, offering a route to chiral ketones with α-quaternary carbon stereocenters.

Another powerful method for generating chiral alcohols, which can then be oxidized to the corresponding ketones, is the Corey-Bakshi-Shibata (CBS) reduction. This method uses a chiral oxazaborolidine catalyst to enantioselectively reduce a prochiral ketone. In the context of synthesizing a chiral analog of this compound, one could envision the CBS reduction of a suitable diketone precursor.

The diastereoselective addition of Grignard reagents to prochiral ketones can also be influenced by the presence of chiral ligands or auxiliaries. nih.gov The stereochemical outcome is often dictated by the formation of a rigid cyclic transition state, as described by Cram's model. nih.gov This approach could be applied to a precursor ketone to set the stereochemistry of the resulting alcohol, which is then oxidized to the final product.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The synthesis of this compound is commonly achieved through two main routes: the Friedel-Crafts acylation of methylcyclohexane or the reaction of 4-methylcyclohexanol with an acetylating agent. The optimization of reaction conditions is critical for maximizing yield and purity.

Friedel-Crafts Acylation:

The Friedel-Crafts acylation of methylcyclohexane with an acylating agent like acetyl chloride or acetic anhydride is a plausible route. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). Key parameters for optimization include the choice of catalyst, solvent, temperature, and reaction time.

The use of nitromethane (B149229) as a solvent has been shown to provide optimal selectivity in some Friedel-Crafts acylations, leading to a higher ratio of the desired product over regioisomers. orgsyn.org Mechanochemical methods, which are solvent-free, have also been developed for Friedel-Crafts acylation and can offer environmental benefits. nih.gov

Below is a table illustrating the potential impact of various parameters on the Friedel-Crafts acylation for the synthesis of this compound, based on general principles of the reaction.

Table 1: Optimization Parameters for Friedel-Crafts Acylation

Parameter Variation Expected Outcome on Yield and Selectivity
Lewis Acid Catalyst AlCl₃, FeCl₃, SnCl₄ The choice of catalyst affects the reaction rate and can influence regioselectivity. Stronger Lewis acids like AlCl₃ may require lower temperatures.
Solvent CS₂, Nitrobenzene, CH₂Cl₂ The solvent can affect the solubility of reactants and the activity of the catalyst. Nitrobenzene can sometimes lead to higher yields but is toxic.
Temperature -20°C to 80°C Lower temperatures can increase selectivity and reduce side reactions, but may require longer reaction times.

| Reactant Ratio | Stoichiometric vs. excess | Using an excess of methylcyclohexane can help to drive the reaction to completion and minimize side reactions. |

Synthesis from 4-Methylcyclohexanol:

An alternative synthesis involves the reaction of 4-methylcyclohexanol with acetic anhydride, often in the presence of a catalyst like sulfuric acid. This reaction proceeds through an esterification to form 4-methylcyclohexyl acetate, which is then rearranged or hydrolyzed to the ketone. nih.gov A patent describes a two-step process where o-cresol (B1677501) is first hydrogenated to 2-methylcyclohexanol, which is then esterified with acetic acid to produce 2-methylcyclohexyl acetate. google.com A similar pathway could be envisioned starting from p-cresol (B1678582) to obtain the 4-methyl substituted product.

Optimization of this route would involve careful control of temperature and catalyst concentration to maximize the yield of the desired ketone and minimize the formation of byproducts from elimination or other side reactions. ma.edu

Table 2: Optimization Parameters for Synthesis from 4-Methylcyclohexanol

Parameter Variation Expected Outcome on Yield and Purity
Acetylating Agent Acetic Anhydride, Acetyl Chloride Acetic anhydride is commonly used; acetyl chloride is more reactive but may be more difficult to handle.
Catalyst H₂SO₄, H₃PO₄ The choice and concentration of the acid catalyst will affect the rate of both esterification and subsequent rearrangement/hydrolysis.
Temperature Room Temperature to Reflux Higher temperatures will increase the reaction rate but may also lead to more byproducts such as 4-methylcyclohexene. ma.edu

| Work-up Procedure | Aqueous wash, Distillation | Proper work-up is crucial to separate the product from unreacted starting materials, catalyst, and byproducts. |

Chemical Reactivity and Reaction Mechanisms of 1 4 Methylcyclohexyl Ethan 1 One

Nucleophilic Addition Reactions to the Carbonyl Group

The carbonyl group in 1-(4-methylcyclohexyl)ethan-1-one is a key site for nucleophilic attack, leading to a variety of important chemical transformations. The outcomes of these reactions, particularly in terms of stereochemistry, are influenced by the structure of the ketone and the nature of the attacking nucleophile.

Hydride Reductions and Stereochemical Outcomes

The reduction of the carbonyl group in this compound to a secondary alcohol is a fundamental transformation. This is typically achieved using hydride-based reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). wikipedia.org The reaction introduces a new stereocenter at the former carbonyl carbon, leading to the formation of diastereomeric alcohols.

The stereochemical course of the reduction is dictated by the direction of hydride attack on the prochiral carbonyl carbon. The 4-methyl group on the cyclohexane (B81311) ring influences the conformational equilibrium of the ring, which in turn affects the steric accessibility of the two faces of the carbonyl group. Attack of the hydride can occur from either the axial or equatorial direction, leading to the formation of two diastereomeric products: (1R,4R)-1-(4-methylcyclohexyl)ethanol and (1S,4R)-1-(4-methylcyclohexyl)ethanol (assuming the R-configuration for the 4-methylcyclohexyl group).

The diastereoselectivity of the reduction can be influenced by the choice of reducing agent and the reaction conditions. organic-chemistry.org For instance, bulkier hydride reagents tend to favor attack from the less sterically hindered face of the carbonyl group. Enzymatic reductions, using carbonyl reductases, can also be employed to achieve high levels of stereoselectivity, often yielding one enantiomer in high purity. nih.gov

Table 1: Products of Hydride Reduction of this compound

Reactant Reagent Product(s) Stereochemical Consideration
This compound Sodium Borohydride (NaBH₄) (1R,4R)-1-(4-methylcyclohexyl)ethanol and (1S,4R)-1-(4-methylcyclohexyl)ethanol Formation of diastereomers

Organometallic Additions and Diastereoselectivity

The reaction of this compound with organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), results in the formation of tertiary alcohols. This reaction proceeds through the nucleophilic addition of the carbanion-like organometallic species to the electrophilic carbonyl carbon.

Similar to hydride reduction, the addition of an organometallic reagent creates a new stereocenter, leading to the formation of diastereomeric products. The diastereoselectivity of this addition is governed by the steric environment around the carbonyl group. The approach of the nucleophile is influenced by the existing stereocenter at the 4-position of the cyclohexane ring.

For ketones with an adjacent chiral center, such as this compound, the stereochemical outcome can often be predicted by models like Cram's rule or the Felkin-Anh model. These models consider the steric hindrance posed by the substituents on the chiral center to predict the favored trajectory of the incoming nucleophile.

Enamine and Imine Formation from this compound

This compound readily undergoes condensation reactions with primary and secondary amines to form imines and enamines, respectively. These reactions are typically acid-catalyzed and involve the formation of a carbinolamine intermediate followed by the elimination of water. wikipedia.orgmasterorganicchemistry.comlumenlearning.comlibretexts.orglibretexts.org

The reaction with a primary amine (R-NH₂) leads to the formation of an imine, which contains a carbon-nitrogen double bond. masterorganicchemistry.comlumenlearning.com The reaction with a secondary amine (R₂NH) results in the formation of an enamine, an unsaturated compound with a nitrogen atom attached to a double-bonded carbon. wikipedia.orgmasterorganicchemistry.com Enamines are valuable synthetic intermediates due to their nucleophilic character at the α-carbon. libretexts.org The formation of enamines is reversible, and they can be hydrolyzed back to the parent ketone with aqueous acid. masterorganicchemistry.com

Table 2: Imine and Enamine Formation from this compound

Reactant Reagent Type Product Type General Structure of Product
This compound Primary Amine (RNH₂) Imine (4-methylcyclohexyl)C(CH₃)=NR

Alpha-Functionalization Reactions of this compound

The hydrogen atoms on the carbons adjacent to the carbonyl group (α-carbons) in this compound are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile and serves as a key intermediate for a variety of alpha-functionalization reactions.

Enolization and Enolate Reactivity Studies

The formation of an enolate from this compound can be achieved by treatment with a suitable base. bham.ac.ukmasterorganicchemistry.com Since this ketone is unsymmetrical, deprotonation can occur at either the methyl group or the α-carbon of the cyclohexane ring, leading to two different regioisomeric enolates.

The regioselectivity of enolate formation can be controlled by the reaction conditions. bham.ac.uk The use of a bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures favors the formation of the kinetic enolate, which is the less substituted and sterically more accessible enolate. Conversely, the use of a smaller, weaker base at higher temperatures allows for equilibration and favors the formation of the more stable, more substituted thermodynamic enolate.

Once formed, the enolate can react with a variety of electrophiles at the α-carbon. These reactions include alkylation, acylation, and aldol (B89426) condensation, providing powerful methods for carbon-carbon bond formation. mdpi.com The reactivity of the enolate is influenced by factors such as the counterion, solvent, and the nature of the electrophile. bham.ac.uk

Halogenation at the Alpha-Carbon

The α-carbon of this compound can be halogenated under both acidic and basic conditions. libretexts.orglibretexts.org

Under acidic conditions, the reaction proceeds through an enol intermediate. The enol attacks the halogen (Cl₂, Br₂, or I₂) to give the α-halogenated ketone. This reaction is typically controllable and can be used to introduce a single halogen atom.

In the presence of a base, an enolate is formed, which then rapidly reacts with the halogen. libretexts.org This reaction is often difficult to stop at the mono-halogenated stage because the introduced electron-withdrawing halogen atom increases the acidity of the remaining α-hydrogens, making the product more reactive than the starting material. libretexts.org

Since this compound is a methyl ketone, base-promoted halogenation can lead to the haloform reaction. libretexts.org In this reaction, the methyl group is tri-halogenated, and the resulting trihalomethyl group is then cleaved by a hydroxide (B78521) ion to yield a carboxylate and a haloform (CHX₃). This provides a method for converting the methyl ketone into a carboxylic acid.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Sodium borohydride
Lithium aluminum hydride
(1R,4R)-1-(4-methylcyclohexyl)ethanol
(1S,4R)-1-(4-methylcyclohexyl)ethanol
Grignard reagents
Organolithium reagents
Imine
Enamine
Lithium diisopropylamide
Haloform

Alpha-Alkylation and Acylation of the Ketone

The α-carbons of this compound are acidic and can be deprotonated by a suitable base to form a nucleophilic enolate. This enolate can then react with electrophiles, such as alkyl halides or acyl chlorides, in α-alkylation and α-acylation reactions, respectively.

The regioselectivity of these reactions is a critical aspect, as the ketone is unsymmetrical. Deprotonation can occur at the methyl group (less substituted α-carbon) or the methine group of the cyclohexyl ring (more substituted α-carbon). The choice of base and reaction conditions determines which enolate is formed, leading to either the kinetic or thermodynamic product. udel.eduochemacademy.commasterorganicchemistry.com

Kinetic Control: Using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) favors the rapid deprotonation of the less hindered α-hydrogen on the methyl group. ochemacademy.commasterorganicchemistry.com This forms the kinetic enolate, which upon reaction with an alkylating or acylating agent, yields the product substituted at the methyl group.

Thermodynamic Control: Employing a smaller, strong base such as sodium hydride (NaH) or potassium tert-butoxide at higher temperatures allows for equilibration between the possible enolates. ochemacademy.com The more substituted and thermodynamically more stable enolate, formed by deprotonation at the cyclohexyl ring, will predominate, leading to the product substituted at the α-position of the ring.

The stereochemistry of α-alkylation on the cyclohexyl ring is influenced by the steric bulk of the incoming electrophile and the preferred conformation of the enolate. Generally, the electrophile will approach from the less hindered face of the enolate to minimize steric interactions. ubc.cayoutube.com

Hypothetical Data for Alpha-Alkylation of this compound with Methyl Iodide:

EntryBaseTemperature (°C)Product Ratio (Kinetic:Thermodynamic)Major Product Structure
1LDA-7895:51-(4-methylcyclohexyl)propan-2-one
2NaH2515:851-(1-methyl-4-methylcyclohexyl)ethan-1-one

Acylation follows a similar principle of kinetic versus thermodynamic control. Acylating agents such as acyl chlorides or anhydrides react with the enolate to introduce an acyl group at the α-position.

Rearrangement Reactions Involving the this compound Scaffold

The this compound structure can undergo several rearrangement reactions, most notably the Baeyer-Villiger oxidation.

The Baeyer-Villiger oxidation involves the oxidation of the ketone to an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or other peroxides. wikipedia.orgrsc.org The reaction proceeds via the Criegee intermediate, and the migratory aptitude of the groups attached to the carbonyl carbon determines the regioselectivity of the product. wikipedia.orglibretexts.org In the case of this compound, the two potential migrating groups are the 4-methylcyclohexyl group and the methyl group. The general migratory aptitude trend is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. wikipedia.org Therefore, the 4-methylcyclohexyl group (a secondary alkyl) is expected to migrate preferentially over the methyl group. This would lead to the formation of 4-methylcyclohexyl acetate.

Expected Product of Baeyer-Villiger Oxidation:

SubstrateReagentMajor Product
This compoundm-CPBA4-methylcyclohexyl acetate

Mechanistic Investigations of Key Transformations of this compound

Due to the lack of specific literature on mechanistic studies for this compound, this section will discuss the general principles and methodologies used to investigate the mechanisms of the aforementioned reactions for analogous cyclic ketones.

Kinetic and Thermodynamic Studies

Kinetic studies are crucial for understanding the reaction rates and the factors that influence them. For the α-alkylation of ketones, kinetic studies can elucidate the differences in the rate of formation of the kinetic and thermodynamic enolates. udel.edursc.org By measuring the reaction rates under different conditions (e.g., varying temperature, base concentration, or substrate structure), a rate law can be determined, providing insights into the reaction mechanism.

Thermodynamic studies focus on the relative stabilities of reactants, intermediates, and products. In the context of enolate formation, thermodynamic studies can quantify the energy difference between the kinetic and thermodynamic enolates, explaining the product distribution under thermodynamic control. masterorganicchemistry.comrsc.org

Hypothetical Thermodynamic Data for Enolate Formation:

EnolateRelative Stability (ΔG°, kcal/mol)
Kinetic Enolate0 (Reference)
Thermodynamic Enolate-1.5

Isotopic Labeling Experiments for Mechanistic Elucidation

Isotopic labeling is a powerful technique to trace the fate of atoms throughout a reaction, providing definitive evidence for proposed mechanisms. numberanalytics.comnumberanalytics.com

For instance, in the α-alkylation of this compound, deuterium (B1214612) labeling can be used to confirm the site of deprotonation. By treating the ketone with a deuterated solvent (e.g., D₂O) in the presence of a base, the α-hydrogens can be exchanged for deuterium. Subsequent analysis of the product distribution upon alkylation can confirm whether the reaction proceeds via the kinetic or thermodynamic enolate. youtube.com

In the Baeyer-Villiger rearrangement , labeling the carbonyl oxygen with ¹⁸O can be used to trace its path. If the labeled oxygen remains in the carbonyl group of the resulting ester, it supports the accepted mechanism involving the Criegee intermediate where the carbonyl oxygen is retained. wikipedia.org

Transition State Analysis of Rate-Determining Steps

Computational chemistry allows for the theoretical modeling of reaction pathways, including the structures and energies of transition states. nih.govyoutube.com For the α-alkylation of ketones, transition state analysis can explain the stereochemical outcome of the reaction. For example, in the alkylation of the enolate of a cyclohexanone (B45756) derivative, calculations can compare the energies of the transition states leading to axial versus equatorial attack of the electrophile. ubc.ca The preferred pathway will be the one with the lower activation energy.

For the Baeyer-Villiger oxidation , the rate-determining step is the migration of an alkyl group in the Criegee intermediate. wikipedia.org Transition state analysis can be used to calculate the activation barriers for the migration of the 4-methylcyclohexyl group versus the methyl group, providing a theoretical basis for the observed regioselectivity. The calculations would likely confirm that the transition state for the migration of the secondary alkyl group is lower in energy than that for the methyl group.

Advanced Spectroscopic and Spectrometric Characterization of 1 4 Methylcyclohexyl Ethan 1 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 1-(4-methylcyclohexyl)ethan-1-one. Through a combination of one-dimensional and multi-dimensional experiments, a complete assignment of all proton (¹H) and carbon (¹³C) signals can be achieved, confirming the connectivity and stereochemistry of the molecule.

Multi-Dimensional NMR Techniques for Structure Elucidation (e.g., COSY, HSQC, HMBC, NOESY)

Multi-dimensional NMR experiments are crucial for assembling the molecular framework by correlating different nuclei through chemical bonds or through space.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. youtube.comemerypharma.com For this compound, COSY spectra would show correlations between the proton on the carbon bearing the acetyl group (C1) and the adjacent protons on the cyclohexane (B81311) ring (C2 and C6). It would also map out the spin systems of the protons along the cyclohexyl ring, for instance, showing the coupling between the C4 proton and its neighbors. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). emerypharma.comsdsu.edu This is a powerful tool for assigning carbon signals based on their known proton assignments. For example, the sharp singlet of the acetyl methyl protons would correlate to the acetyl methyl carbon, and the various ring protons would correlate to their respective ring carbons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH_ and ³J_CH_). youtube.comsdsu.edu HMBC is vital for connecting different spin systems. Key correlations for this compound would include the correlation from the acetyl methyl protons to the carbonyl carbon and to the C1 carbon of the ring. Similarly, the methyl protons at the C4 position would show a correlation to the C4 carbon as well as the adjacent C3 and C5 carbons. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space interactions between protons that are in close proximity, which is critical for determining stereochemistry, such as the cis/trans relationship between substituents on the cyclohexane ring. rsc.orgprinceton.edu For example, a NOESY spectrum could show a correlation between the axial protons on C2 and C6 with the axial proton on C4, confirming their spatial relationship in the chair conformation.

The combined data from these experiments allow for the complete and unambiguous assignment of the molecule's structure.

Table 1: Illustrative ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound

Atom Position ¹H Chemical Shift (ppm, illustrative) ¹³C Chemical Shift (ppm, illustrative) Key HMBC Correlations (¹H → ¹³C) Key COSY Correlations (¹H ↔ ¹H)
C=O - ~212 H-acetyl, H-1 -
CH₃ (acetyl) ~2.10 (s, 3H) ~28 C=O, C-1 -
C-1 ~2.40 (m, 1H) ~50 C=O, C-2, C-6, C-acetyl H-2, H-6
C-2, C-6 ~1.80 (m), ~1.25 (m) ~35 C-1, C-3, C-5 H-1, H-3, H-5
C-3, C-5 ~1.75 (m), ~1.10 (m) ~30 C-2, C-4, C-6 H-2, H-4, H-6
C-4 ~1.50 (m, 1H) ~32 C-3, C-5, C-methyl H-3, H-5, H-methyl

Variable Temperature NMR for Conformational Dynamics of the Cyclohexyl Ring

The cyclohexane ring in this compound is not static but undergoes a rapid "ring flip" between two chair conformations at room temperature. This dynamic process can be studied using variable temperature (VT) NMR. rsc.orgresearchgate.net

At room temperature, the ring inversion is fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons and carbons. As the temperature is lowered, the rate of this inversion slows down. Below a certain temperature, known as the coalescence temperature, the exchange becomes slow enough that separate signals for the axial and equatorial acetyl groups and for the individual axial and equatorial ring protons can be observed. landsbokasafn.is

Studying the spectra at different temperatures allows for the determination of the thermodynamic parameters of the conformational equilibrium, such as the enthalpy difference (ΔH) between the two chair conformers (one with the acetyl group axial and the other equatorial). rsc.org For related compounds like 2- and 3-methylcyclohexanone, these energy differences have been measured, providing insight into the steric and electronic preferences of substituents on a cyclohexanone (B45756) ring. rsc.org This technique provides a powerful method to quantify the conformational preferences and the energy barrier to ring inversion. nih.gov

Chiral NMR Shift Reagents for Enantiomeric Excess Determination

This compound possesses a chiral center at the C1 position of the cyclohexane ring, meaning it can exist as a pair of enantiomers (R and S). In a standard NMR experiment, these enantiomers are indistinguishable, producing identical spectra.

To determine the enantiomeric excess (% ee) of a sample, chiral NMR shift reagents can be employed. libretexts.orgharvard.edu These are typically lanthanide complexes with chiral ligands, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃). When added to the NMR sample, the shift reagent forms temporary, diastereomeric complexes with each enantiomer of the substrate. researchgate.net

Because diastereomers have different physical properties, they produce distinct NMR spectra. researchgate.net The formation of these complexes causes the signals of the corresponding protons in the R and S enantiomers to shift to different extents (lanthanide-induced shifts). harvard.edu This splits a single peak in the original spectrum (e.g., the acetyl methyl singlet) into two separate peaks, one for each enantiomer. The ratio of the integrals of these two new peaks directly corresponds to the ratio of the enantiomers in the sample, allowing for a precise calculation of the enantiomeric excess. tcichemicals.comtcichemicals.com

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. They are particularly useful for identifying functional groups and probing the effects of molecular structure and conformation on bond strengths.

Conformational Effects on Carbonyl Stretching Frequencies

The most prominent feature in the IR spectrum of this compound is the intense absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the region of 1700-1725 cm⁻¹. oregonstate.edu The exact frequency of this band is sensitive to its environment.

The conformation of the acetyl group (axial vs. equatorial) on the cyclohexane ring can influence the C=O stretching frequency. This is due to subtle differences in steric interactions and hyperconjugation with adjacent C-C bonds in the ring. While the effect is generally small, high-resolution spectroscopy may distinguish between the conformers. For instance, in strained cyclic ketones, changes in the C-C(O)-C bond angle alter the hybridization of the carbonyl carbon, which in turn affects the C=O bond strength and its stretching frequency. echemi.com In cyclohexanone derivatives, the equatorial conformer is generally more stable, and its C=O frequency is often used as the reference. acs.org

Analysis of C-H Bending and Stretching Modes in the Cyclohexyl Moiety

The IR and Raman spectra also contain a wealth of information within the C-H stretching and bending regions, providing a fingerprint for the cyclohexyl moiety. royalsocietypublishing.org

C-H Stretching: The C-H stretching vibrations of the CH₂ and CH groups of the cyclohexane ring typically appear in the 2850-3000 cm⁻¹ region. Asymmetric and symmetric stretching modes of the methylene (B1212753) (CH₂) groups are expected, along with the stretching of the methine (CH) protons.

C-H Bending: The region below 1500 cm⁻¹ is more complex and contains various C-H bending (deformation) vibrations. These include:

Scissoring: CH₂ bending modes, typically around 1450 cm⁻¹.

Wagging and Twisting: Out-of-plane CH₂ bending modes occurring at lower frequencies.

Rocking: Another out-of-plane CH₂ bending mode.

Ring Vibrations: The entire carbon skeleton of the cyclohexane ring has characteristic "breathing" and deformation modes, which are often visible in the Raman spectrum. The polarization data from Raman spectroscopy can help assign these modes to specific symmetries within the molecule's point group. royalsocietypublishing.org

The analysis of these modes, while complex, can provide confirmation of the saturated cyclic structure.

Table 2: Characteristic IR and Raman Bands for this compound

Vibrational Mode Typical Frequency Range (cm⁻¹) Intensity Notes
C-H Stretch (sp³) 2850 - 3000 Medium-Strong From CH, CH₂, and CH₃ groups.
C=O Stretch 1700 - 1725 Strong The most intense band in the IR spectrum. Its exact position is sensitive to conformation. oregonstate.edu
C-H Bend (Scissoring) ~1450 Medium Primarily from the CH₂ groups of the ring.
C-H Bend (Umbrella) ~1360 Medium Characteristic of the methyl group on the acetyl moiety.
C-C Stretch 1000 - 1200 Weak-Medium Fingerprint region, complex pattern.

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
2-methylcyclohexanone
3-methylcyclohexanone
tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)
Carbon

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. In the context of this compound, electron ionization (EI) mass spectrometry induces fragmentation of the molecule, and the pattern of these fragments provides valuable insights into its structure.

The fragmentation of ketones is well-understood and typically follows predictable pathways. For this compound, the initial event is the removal of an electron, most commonly from one of the lone pairs on the oxygen atom, to form a radical cation (molecular ion, M⁺•). The primary fragmentation pathways for this molecular ion include alpha-cleavage and McLafferty rearrangement.

Alpha-Cleavage: This is a common fragmentation for ketones where the bond adjacent to the carbonyl group (the alpha-bond) breaks. creative-biostructure.com For this compound, two primary alpha-cleavage pathways are possible:

Cleavage of the bond between the carbonyl carbon and the methyl group, leading to the loss of a methyl radical (•CH₃) and the formation of a [M-15]⁺ acylium ion, the 4-methylcyclohexanecarbonyl cation.

Cleavage of the bond between the carbonyl carbon and the cyclohexyl ring, resulting in the loss of the 4-methylcyclohexyl radical and the formation of the acetyl cation ([CH₃CO]⁺) at m/z 43. creative-biostructure.com This is often a prominent peak in the mass spectra of methyl ketones.

McLafferty Rearrangement: This rearrangement involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen through a six-membered ring transition state, followed by the cleavage of the beta-bond. This results in the elimination of a neutral alkene. In the case of this compound, hydrogens on the cyclohexane ring at the C2 and C6 positions are gamma-hydrogens. The rearrangement would lead to the expulsion of a neutral ethene molecule from the side chain and the formation of a characteristic radical cation.

The fragmentation of the cyclohexane ring itself can also occur, typically leading to the loss of small neutral molecules like ethene (C₂H₄), which would produce fragment ions at [M-28]. leidenuniv.nl The subsequent fragmentation of these initial products leads to a complex pattern of ions that, when interpreted, can confirm the structure of the parent molecule.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for unambiguously determining the elemental composition of a molecule by measuring its mass-to-charge ratio with very high precision. wikipedia.org Unlike nominal mass spectrometry which provides integer masses, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For this compound, the molecular formula is C₉H₁₆O. nih.gov Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da), hydrogen (¹H = 1.007825 Da), and oxygen (¹⁶O = 15.994915 Da), the theoretical monoisotopic mass can be calculated with high precision.

The computed exact mass for this compound is 140.120115130 Da. nih.gov Experimental determination of the mass of the molecular ion using an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, would yield a value extremely close to this theoretical mass. wikipedia.orgslideshare.net This allows for the confident confirmation of the elemental formula C₉H₁₆O, distinguishing it from other potential isobaric compounds.

PropertyValueSource
Molecular FormulaC₉H₁₆O nih.gov
Computed Exact Mass140.120115130 Da nih.gov

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Species

This compound possesses a chiral center at the C1 position of the cyclohexane ring where the acetyl group is attached (unless a plane of symmetry exists, as in the cis-isomer). The presence of this stereocenter means that the compound can exist as enantiomers, which are non-superimposable mirror images. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful chiroptical techniques used to study such chiral molecules. wikipedia.orglibretexts.org

Circular Dichroism measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.orgmgcub.ac.in An achiral molecule will not exhibit a CD spectrum. For a chiral molecule like the enantiomers of this compound, the carbonyl group (C=O) acts as a chromophore. The electronic transitions of this chromophore, particularly the n → π* transition around 290 nm, are sensitive to the chiral environment and will give rise to a CD signal, known as a Cotton effect. pbsiddhartha.ac.in The sign (positive or negative) and intensity of this Cotton effect are directly related to the absolute configuration of the chiral center.

Optical Rotatory Dispersion is the measurement of the change in optical rotation of a substance with the wavelength of light. wikipedia.org As with CD, ORD spectra of chiral molecules show a characteristic anomalous curve, also termed a Cotton effect, in the region of a chromophore's absorption band. vlabs.ac.in CD and ORD are closely related phenomena (linked by the Kronig-Kramers relations) and provide complementary information about the stereochemistry of a molecule. pbsiddhartha.ac.in

Computational and Theoretical Insights into this compound

Detailed computational analysis of the chemical compound this compound remains limited in publicly accessible scientific literature. While this ketone, characterized by a methyl-substituted cyclohexane ring attached to an acetyl group, is recognized in chemical databases, in-depth theoretical studies concerning its molecular structure, conformation, and electronic properties have not been extensively published. This article outlines the framework for such a computational investigation, detailing the methodologies and analyses that would be employed to elucidate the chemical nature of this compound from a theoretical perspective.

Stereochemistry and Conformational Analysis of 1 4 Methylcyclohexyl Ethan 1 One

Chirality and Stereoisomerism in the 1-(4-methylcyclohexyl)ethan-1-one Framework

The structure of this compound contains two chiral centers: the carbon atom at position 1 (C1), to which the acetyl group is attached, and the carbon atom at position 4 (C4), which bears the methyl group. The presence of these two stereocenters means the compound can exist as a set of stereoisomers. The relationship between the substituents on the cyclohexane (B81311) ring (the acetyl and methyl groups) can be either cis (on the same side of the ring) or trans (on opposite sides of the ring). These two forms are diastereomers of each other.

Enantiomeric Forms and Their Optical Properties

Each of the diastereomeric forms (cis and trans) is itself chiral and therefore exists as a pair of enantiomers. Enantiomers are non-superimposable mirror images of each other.

cis-1-(4-methylcyclohexyl)ethan-1-one: Exists as a pair of enantiomers, (1R,4S)-1-(4-methylcyclohexyl)ethan-1-one and (1S,4R)-1-(4-methylcyclohexyl)ethan-1-one.

trans-1-(4-methylcyclohexyl)ethan-1-one: Exists as a pair of enantiomers, (1R,4R)-1-(4-methylcyclohexyl)ethan-1-one and (1S,4S)-1-(4-methylcyclohexyl)ethan-1-one.

In total, there are four possible stereoisomers for this compound.

Optical properties are a key distinguishing feature of enantiomers. Each pure enantiomer will rotate the plane of plane-polarized light to a specific degree, a property known as specific rotation ([α]). The two enantiomers of a given pair will rotate light by an equal magnitude but in opposite directions (+ for dextrorotatory and - for levorotatory). A racemic mixture, which contains equal amounts of both enantiomers, is optically inactive as the rotations cancel each other out. While the principles are well-established, specific experimental values for the optical rotation of each enantiomer of this compound are not widely reported in the literature.

Diastereomeric Possibilities and Their Separation Strategies

The cis and trans isomers of this compound are diastereomers. Unlike enantiomers, diastereomers have different physical properties, such as boiling points, melting points, solubilities, and chromatographic retention times. These differences arise from their distinct three-dimensional shapes, which lead to different intermolecular interactions.

The distinct physical properties of diastereomers allow for their separation using standard laboratory techniques. Common strategies include:

Chromatography: Techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) are highly effective for separating diastereomers. The different polarities and shapes of the cis and trans isomers cause them to interact differently with the stationary phase of the chromatography column, leading to different elution times.

Distillation: If the boiling points of the cis and trans isomers are sufficiently different, fractional distillation can be used for separation.

Crystallization: Differences in solubility and crystal lattice energies may allow for the separation of diastereomers by fractional crystallization from a suitable solvent.

Conformational Analysis of the 4-Methylcyclohexyl Ring

The cyclohexane ring is not planar; it predominantly adopts a stable, strain-free "chair" conformation. pressbooks.pub In this conformation, the twelve hydrogen atoms (or substituents) are in two distinct types of positions: axial (parallel to the main axis of the ring) and equatorial (pointing out from the equator of the ring). libretexts.org Through a process called ring inversion or chair flip, one chair conformation can interconvert into another, causing all axial positions to become equatorial and vice versa. pressbooks.pubmasterorganicchemistry.com

Chair Conformation Preferences and Substituent Effects

In this compound, both the methyl group and the acetyl group influence the conformational equilibrium. The energetic preference for a substituent to be in the equatorial position is quantified by its "A-value," which represents the free energy difference (ΔG°) between the axial and equatorial conformers.

SubstituentA-value (kcal/mol)
Methyl (-CH₃)1.7 - 1.8
Acetyl (-COCH₃)~1.0 - 1.5

Note: A-values can vary slightly depending on the experimental conditions and the specific molecule.

For the trans isomer, the most stable conformation will have both the methyl and acetyl groups in equatorial positions (diequatorial). The alternative diaxial conformation would be significantly less stable due to severe 1,3-diaxial interactions for both groups.

For the cis isomer, one group must be axial while the other is equatorial. Since the methyl group has a slightly larger A-value than the acetyl group, the most stable conformation will be the one with the methyl group in the equatorial position and the acetyl group in the axial position.

Energy Barriers to Ring Inversion and Conformational Equilibria

The presence of substituents can alter this energy barrier. Steric repulsion between bulky substituents can sometimes lower the energy barrier to ring inversion by destabilizing the chair conformation, making the ring more dynamic. nih.gov

The equilibrium between the two chair conformers is determined by the difference in their free energy (ΔG°), which is related to the A-values of the substituents. For methylcyclohexane (B89554), an A-value of 1.7 kcal/mol corresponds to an equilibrium mixture containing about 95% of the equatorial conformer and only 5% of the axial conformer at 25°C. libretexts.orglibretexts.org A similar equilibrium would be expected for the conformers of this compound, strongly favoring the conformations where the larger groups are equatorial.

Influence of Conformational Mobility on Reactivity and Spectroscopy

The specific conformation of a molecule can have a profound impact on its chemical reactivity, a field known as conformational analysis. spcmc.ac.in The accessibility of a reactive site is often dictated by whether a substituent is in a sterically hindered axial position or a more exposed equatorial position. slideshare.net

Reactivity: For this compound, reactions involving the acetyl group (e.g., nucleophilic addition to the carbonyl, enolate formation) will be affected by its conformational position. An equatorial acetyl group is generally more sterically accessible to incoming reagents than an axial one. However, in some cases, reactions of axial groups can be accelerated due to the relief of steric strain in the transition state. spcmc.ac.in For example, the rate of reduction of the ketone could differ significantly between the conformer where the acetyl group is axial versus the one where it is equatorial.

Spectroscopy: Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for studying conformational equilibria. The chemical shift of protons on the cyclohexane ring, especially the proton at C1 (adjacent to the acetyl group), will be different depending on whether it is in an axial or equatorial environment. At low temperatures, where ring inversion is slow on the NMR timescale, it is often possible to observe the signals for both individual conformers, allowing for their direct quantification. scholaris.ca Infrared (IR) spectroscopy can also provide clues, as the C=O stretching frequency of the ketone can be slightly different for axial versus equatorial conformers. acs.org

Asymmetric Induction in Reactions Involving this compound

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other in a chemical reaction, influenced by a chiral feature in the substrate, reagent, catalyst, or environment. In the context of this compound, which is a chiral ketone, its inherent chirality can direct the stereochemical course of reactions at the carbonyl group.

The addition of nucleophiles to the carbonyl group of this compound can lead to the formation of two diastereomeric alcohols. The stereochemical outcome of such additions is governed by the principles of nucleophilic attack on cyclic ketones, famously described by the Felkin-Anh and Cram models. The approach of the nucleophile is influenced by the steric hindrance exerted by the substituents on the cyclohexane ring, particularly the 4-methyl group and the axial and equatorial hydrogens.

The diastereoselectivity of Grignard reactions, a common method for forming carbon-carbon bonds at a carbonyl center, is sensitive to the nature of the Grignard reagent and the reaction conditions. For instance, in the addition of methylmagnesium bromide to a substituted ketone, the choice of solvent can influence the diastereomeric ratio of the resulting tertiary alcohol. nih.gov

Table 1: Illustrative Diastereoselectivity in Grignard Reactions with Ketones

Ketone SubstrateGrignard ReagentSolventDiastereomeric Ratio (syn:anti)
β-hydroxy ketoneMeMgClCH2Cl22.3:1
β-hydroxy ketoneMeMgICH2Cl26:1
β-hydroxy ketoneMeMgClTHF~1:1

This table illustrates the halide and solvent effect on the diastereoselectivity of Grignard reactions with a model β-hydroxy ketone, as specific data for this compound was not available in the searched literature. The observed trends may be applicable to the reactions of this compound. nih.gov

The reduction of the carbonyl group with hydride reagents also proceeds with a certain degree of diastereoselectivity. The use of bulky reducing agents, such as L-Selectride, typically results in the hydride attacking from the less hindered face of the carbonyl, leading to a predictable major diastereomer.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary can be removed. While reactions directly on this compound are influenced by its inherent chirality, the use of chiral auxiliaries attached to a precursor molecule can offer a more robust and predictable method for controlling stereochemistry.

For instance, a carboxylic acid precursor to this compound could be coupled with a chiral auxiliary, such as a pseudoephedrine or an Evans oxazolidinone. wikipedia.orgnih.gov The resulting amide or imide can then undergo diastereoselective alkylation or other transformations at the α-position to the carbonyl group. The chiral auxiliary creates a sterically biased environment, directing the approach of the electrophile.

Table 2: Examples of Chiral Auxiliaries and Their Applications

Chiral AuxiliaryReaction TypeTypical Diastereoselectivity
PseudoephedrineAlkylationHigh, often >95%
Evans OxazolidinoneAldol (B89426) ReactionHigh, often >95%
(S)-(-)-1-PhenylethylamineResolution of RacematesVariable

This table provides examples of common chiral auxiliaries and their general applications in asymmetric synthesis. Specific applications with precursors to this compound would follow similar principles. wikipedia.orgnih.gov

The diastereoselectivity of these reactions is often high, allowing for the synthesis of a single desired stereoisomer in high purity. Subsequent removal of the chiral auxiliary would yield an enantiomerically enriched precursor that can then be converted to the target compound, this compound.

Resolution Techniques for Enantiopure this compound

Resolution is the process of separating a racemic mixture into its constituent enantiomers. For this compound, which exists as a pair of enantiomers (assuming a specific diastereomer of the 4-methylcyclohexyl group), obtaining enantiopure forms is crucial for applications where stereochemistry is important.

One of the most powerful and widely used techniques for enantiomeric resolution is chiral High-Performance Liquid Chromatography (HPLC) . chiralpedia.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. csfarmacie.cz The choice of CSP and mobile phase is critical for achieving good resolution. csfarmacie.cz

Another classical method for resolving enantiomers is through the formation of diastereomeric salts . This involves reacting the racemic ketone with a chiral resolving agent, typically an enantiomerically pure acid or base, to form a pair of diastereomeric derivatives. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. chiralpedia.com Once separated, the resolving agent can be removed to yield the pure enantiomers of the original compound.

Kinetic resolution is another strategy where one enantiomer of a racemic mixture reacts at a faster rate with a chiral catalyst or reagent than the other. This results in the enrichment of the less reactive enantiomer in the starting material and the formation of an enantiomerically enriched product. For ketones, enzyme-catalyzed reductions or oxidations are common kinetic resolution methods. researchgate.net

Table 3: Overview of Resolution Techniques

TechniquePrincipleKey Considerations
Chiral HPLCDifferential interaction with a chiral stationary phase. chiralpedia.comSelection of appropriate chiral column and mobile phase. csfarmacie.cz
Diastereomeric Salt FormationFormation of diastereomers with different physical properties. chiralpedia.comAvailability of a suitable and efficient chiral resolving agent.
Kinetic ResolutionDifferent reaction rates of enantiomers with a chiral catalyst or reagent. researchgate.netThe catalyst must exhibit high enantioselectivity.

This table summarizes common resolution techniques that could be applied to separate the enantiomers of this compound.

Derivatization and Synthetic Utility of 1 4 Methylcyclohexyl Ethan 1 One

Synthesis of Advanced Intermediates from 1-(4-methylcyclohexyl)ethan-1-one

The reactivity of the ketone functionality in this compound allows for a range of chemical transformations, leading to the formation of alcohols, alkenes, and enol derivatives, which are themselves versatile intermediates.

Reduction Products (Alcohols) and Their Stereochemistry

The reduction of the carbonyl group in this compound yields 1-(4-methylcyclohexyl)ethanol. Due to the presence of the chiral center at the 4-position of the cyclohexane (B81311) ring and the generation of a new stereocenter at the carbonyl carbon, this reaction can produce diastereomeric alcohol products. The stereochemical outcome is highly dependent on the nature of the reducing agent and the reaction conditions, which govern the facial selectivity of the hydride attack on the carbonyl carbon.

The stereoselectivity of this reduction can be predicted using established models of asymmetric induction, such as the Felkin-Ahn model. This model predicts the preferred trajectory of the incoming nucleophile (hydride) by considering the steric hindrance of the substituents on the adjacent chiral carbon.

Small, unhindered hydride reagents, such as sodium borohydride (B1222165) (NaBH₄), tend to follow this model, attacking the carbonyl from the least sterically hindered face. Conversely, bulky hydride reagents, like Lithium tri-sec-butylborohydride (L-Selectride®), attack from the most accessible face of the most stable ground-state conformation, which can lead to the opposite diastereomer. This allows for selective synthesis of either the syn or anti alcohol product.

ReagentPredominant DiastereomerRationale
Sodium Borohydride (NaBH₄)(1​R,4​R)-1-((1​R)-4-methylcyclohexyl)ethanolAttack of the small hydride nucleophile proceeds according to the Felkin-Ahn model, minimizing steric interactions with the cyclohexyl ring substituents.
Lithium Aluminum Hydride (LiAlH₄)(1​R,4​R)-1-((1​R)-4-methylcyclohexyl)ethanolSimilar to NaBH₄, LiAlH₄ is a small hydride reagent, favoring attack from the sterically less encumbered face.
L-Selectride® (Lithium tri-sec-butylborohydride)(1​S,4​R)-1-((1​R)-4-methylcyclohexyl)ethanolThe large steric bulk of this reagent forces the hydride to attack from the opposite, more accessible face, leading to the alternative diastereomer.

Olefination Products and Geometric Isomerism

Olefination reactions, such as the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction, convert the carbonyl group of this compound into a carbon-carbon double bond, yielding substituted alkenes like 1-ethylidene-4-methylcyclohexane. nih.govaablocks.com The geometry of the newly formed double bond (E/Z isomerism) is a critical aspect of these transformations and can be controlled by the choice of reagents.

The Wittig reaction utilizes a phosphonium (B103445) ylide. The stereochemical outcome is dependent on the stability of this ylide. nih.gov

Non-stabilized ylides (e.g., from ethyltriphenylphosphonium bromide) are highly reactive and typically react under kinetic control to produce the (Z)-alkene as the major product.

Stabilized ylides (e.g., those containing an ester or ketone group) are less reactive, allowing for equilibration of intermediates, which generally leads to the thermodynamically more stable (E)-alkene. nih.gov

The Horner-Wadsworth-Emmons (HWE) reaction , which employs a phosphonate (B1237965) carbanion, is generally more advantageous for the synthesis of (E)-alkenes with high selectivity. aablocks.comnih.gov The phosphate (B84403) byproducts are also more easily removed than the triphenylphosphine (B44618) oxide from the Wittig reaction. For the synthesis of (Z)-alkenes, modifications such as the Still-Gennari protocol, which uses electron-withdrawing phosphonates (e.g., trifluoroethyl esters) and specific base/solvent combinations (e.g., KHMDS/THF), can be employed.

ReactionReagent TypeExpected Major Product (Geometric Isomer)
Wittig ReactionNon-stabilized Ylide (e.g., Ph₃P=CHCH₃)(Z)-1-ethylidene-4-methylcyclohexane
Wittig ReactionStabilized Ylide (e.g., Ph₃P=CHCO₂Et)(E)-ethyl 2-(4-methylcyclohexylidene)acetate
Horner-Wadsworth-EmmonsStandard (e.g., (EtO)₂P(O)CH₂CH₃ + NaH)(E)-1-ethylidene-4-methylcyclohexane
Still-Gennari HWEModified (e.g., (CF₃CH₂O)₂P(O)CH₂CH₃ + KHMDS)(Z)-1-ethylidene-4-methylcyclohexane

Enol Acetates and Silyl (B83357) Enol Ethers as Synthetic Precursors

The enolate of this compound can be trapped to form stable enol derivatives, such as enol acetates and silyl enol ethers. These compounds are highly valuable synthetic intermediates, serving as nucleophiles in a variety of carbon-carbon bond-forming reactions.

Silyl enol ethers are typically prepared by reacting the ketone with a silyl halide (e.g., trimethylsilyl (B98337) chloride, TMSCl) in the presence of a base. The regioselectivity of this reaction is crucial as this compound is an unsymmetrical ketone.

Kinetic silyl enol ether: Formation of the less substituted double bond is achieved by using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C). This removes the most accessible proton.

Thermodynamic silyl enol ether: The more substituted, and thus more stable, silyl enol ether is formed under conditions that allow for equilibration, such as using a weaker base like triethylamine (B128534) (Et₃N) at higher temperatures.

Once formed, these silyl enol ethers can be used in reactions like the Mukaiyama aldol (B89426) addition, Michael additions, and C-acylation reactions.

Enol acetates are formed by treating the ketone with acetic anhydride (B1165640) and an acid catalyst, or by reacting the corresponding enolate with acetyl chloride. They function as synthetic equivalents of enolates and can be used in various coupling reactions and for the generation of specific enolates under neutral conditions.

This compound as a Chiral Building Block in Organic Synthesis

The inherent chirality of this compound, which is commercially available as a mixture of cis and trans isomers, presents the potential for its use as a chiral starting material in asymmetric synthesis. A chiral building block, or synthon, is a molecule that is incorporated into a larger structure and imparts its stereochemistry to the final product.

Applications in the Synthesis of Complex Natural Product Scaffolds

The cyclohexyl moiety is a common structural motif in a wide array of natural products. In principle, this compound, particularly if resolved into its pure enantiomers, could serve as a starting point for the synthesis of such complex molecules. The defined stereochemistry of the 4-methyl group could be used to control the stereochemical outcome of subsequent reactions, propagating chirality throughout the synthetic sequence. However, a review of the current scientific literature does not reveal specific examples of this compound being employed in the total synthesis of complex natural product scaffolds. While its structural analogues and other cyclohexyl-based auxiliaries are utilized, the direct application of this specific ketone in this context remains an underexplored area.

Role as a Precursor for Stereodefined Acyclic and Cyclic Systems

The transformation of this compound into various derivatives, as discussed in section 7.1, generates new stereocenters and functional groups. These derivatives have the potential to be used as precursors for more complex stereodefined systems. For instance, the diastereomerically pure alcohols obtained from stereoselective reduction could be used in substitution or elimination reactions to create other chiral molecules. Similarly, the geometric isomers of the olefination products could undergo further stereospecific reactions, such as dihydroxylation or epoxidation, to build intricate cyclic and acyclic frameworks. Despite this synthetic potential, there is a notable absence of published studies that specifically document the use of this compound as a primary chiral precursor for the construction of stereodefined acyclic and cyclic systems in complex synthetic endeavors. Its utility in this capacity is therefore largely theoretical at present and represents an opportunity for future research.

Design and Synthesis of Analogs and Homologs of this compound

The design of analogs and homologs of this compound focuses on two primary areas of modification: the cyclohexyl ring and the acetyl side chain. These modifications are pursued to explore the structure-activity relationships of resulting compounds in various fields, including medicinal chemistry and materials science.

The saturated carbocyclic framework of the cyclohexyl ring in this compound can be functionalized through several synthetic strategies to introduce a range of substituents and functionalities. These modifications can alter the steric and electronic properties of the molecule, leading to new derivatives with unique chemical and biological profiles.

Hydroxylation: The introduction of a hydroxyl group onto the cyclohexyl ring can be achieved through various oxidative methods. While direct hydroxylation of the unactivated C-H bonds of the cyclohexane ring is challenging, the synthesis of hydroxylated analogs has been reported. For instance, 1-(2-hydroxy-4-methylcyclohexyl)ethanone (B8542813) is a known derivative. vulcanchem.comepa.govfemaflavor.orgncats.io The synthesis of such compounds can be approached through the oxidation of corresponding cyclohexanol (B46403) derivatives or via cyclization of open-chain precursors. vulcanchem.com The presence of a hydroxyl group introduces polarity and a site for further functionalization, such as etherification or esterification.

Halogenation: The introduction of halogen atoms onto the cyclohexyl ring can proceed via free-radical mechanisms. wikipedia.orgmasterorganicchemistry.com Free-radical halogenation of alkanes and cycloalkanes is a known method for introducing chloro or bromo substituents. wikipedia.org For a molecule like this compound, this reaction would likely lead to a mixture of isomers, with the position of halogenation being influenced by the relative stability of the resulting carbon radicals. The reaction is typically initiated by UV light. While this method can be unselective, it provides a route to halogenated analogs which can serve as precursors for further synthetic transformations, such as elimination or substitution reactions. wikipedia.org

Dehydrogenation: The creation of unsaturation within the cyclohexyl ring to form cyclohexene (B86901) or cyclohexadiene derivatives represents another structural modification. For example, the synthesis of (R)-(+)-4-methylcyclohex-2-en-1-one from (R)-(+)-pulegone has been described, which is a structural analog of a dehydrogenated derivative of this compound. researchgate.net Such enone systems are valuable in synthesis as they can participate in a variety of conjugate addition and cycloaddition reactions.

A summary of potential structural modifications on the cyclohexyl ring is presented in the table below.

Modification TypePotential Reagents and ConditionsResulting Functional Group
HydroxylationOxidation of corresponding cyclohexanolsHydroxyl (-OH)
HalogenationCl₂ or Br₂ with UV lightChloro (-Cl) or Bromo (-Br)
DehydrogenationNot directly reported, but analogous to syntheses of cyclohexenonesAlkene (C=C)

The acetyl group of this compound is a versatile handle for chain extension, branching, and functional group interconversion. These modifications allow for the synthesis of a wide range of homologs and derivatives with altered steric bulk and electronic properties around the carbonyl group.

Alkylation of the Enolate: The α-protons of the acetyl group are acidic and can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form an enolate. researchgate.netubc.capressbooks.pub This enolate is a potent nucleophile and can react with various electrophiles, most commonly alkyl halides, in an SN2 reaction to form a new carbon-carbon bond at the α-position. libretexts.orglumenlearning.com This method allows for the straightforward elongation or branching of the acetyl chain. The choice of base and reaction conditions can influence the regioselectivity of enolate formation in unsymmetrical ketones. lumenlearning.com For this compound, alkylation of the methyl group of the acetyl moiety would lead to higher homologs.

The general scheme for the alkylation of the acetyl group is as follows:

Formation of the lithium enolate using LDA in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperature. researchgate.netlumenlearning.com

Addition of a primary alkyl halide (e.g., ethyl iodide, benzyl (B1604629) bromide) to the enolate solution to form the α-alkylated ketone. libretexts.org

Olefination Reactions: The carbonyl group of the acetyl moiety can be converted into a carbon-carbon double bond through olefination reactions, such as the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction. These reactions are fundamental in organic synthesis for the construction of alkenes from aldehydes and ketones.

Wittig Reaction: This reaction involves the use of a phosphonium ylide, which is generated by treating a phosphonium salt with a strong base. The ylide then reacts with the ketone to form an alkene and triphenylphosphine oxide. The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide.

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate carbanion. It generally offers better yields and easier purification than the traditional Wittig reaction, and often provides E-alkenes with high stereoselectivity.

For example, the reaction of this compound with a phosphonate ylide derived from triethyl phosphonoacetate in the presence of a base like sodium hydride would be expected to yield the corresponding α,β-unsaturated ester.

A summary of key variations in the acetyl moiety is provided in the table below.

Reaction TypeReagents and ConditionsResulting Structure
α-Alkylation1. LDA, THF, -78 °C; 2. R-X (alkyl halide)1-(4-methylcyclohexyl)-1-alkanone
Wittig ReactionPh₃P=CHR (phosphonium ylide)Alkene derivative
Horner-Wadsworth-Emmons Reaction(EtO)₂P(O)CH₂R, BaseAlkene derivative

Use of this compound in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. The carbonyl group of this compound makes it a suitable substrate for several important MCRs, particularly the Passerini and Ugi reactions. wikipedia.orgwikipedia.orgnih.govnih.gov

Passerini Reaction: The Passerini three-component reaction involves a ketone (or aldehyde), a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgnih.govyoutube.comorganic-chemistry.org While aldehydes are generally more reactive, ketones, including cyclic ketones, have been successfully employed in this reaction. nih.gov The reaction is typically performed in aprotic solvents and is known for its high atom economy. The use of this compound in a Passerini reaction would lead to the formation of a sterically hindered α-acyloxy amide, incorporating the 4-methylcyclohexyl moiety into a larger, more complex structure.

A plausible Passerini reaction involving this compound is depicted below:

Reactants: this compound, a carboxylic acid (e.g., acetic acid), and an isocyanide (e.g., cyclohexyl isocyanide).

Product: An α-acyloxy amide bearing the 1-(4-methylcyclohexyl)ethyl group attached to the amide nitrogen.

Ugi Reaction: The Ugi four-component reaction is one of the most versatile MCRs, combining a ketone (or aldehyde), an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.orgnih.govbeilstein-journals.org The reaction is highly convergent and allows for the rapid generation of diverse chemical libraries. wikipedia.org Ketones, including cyclic ketones like cyclohexanone (B45756), are known to participate in Ugi reactions, often requiring slightly more forcing conditions than aldehydes. frontiersin.org The incorporation of this compound into an Ugi reaction would result in a complex bis-amide with the 1-(4-methylcyclohexyl)ethyl substituent.

A representative Ugi reaction is as follows:

Reactants: this compound, an amine (e.g., benzylamine), a carboxylic acid (e.g., benzoic acid), and an isocyanide (e.g., tert-butyl isocyanide).

Product: A complex bis-amide incorporating all four components.

The use of this compound in these MCRs provides a powerful strategy for the synthesis of novel and complex molecules with potential applications in various areas of chemical research.

Future Research Directions and Unexplored Avenues for 1 4 Methylcyclohexyl Ethan 1 One

Development of More Efficient and Sustainable Synthetic Routes

Current synthetic methodologies for 1-(4-methylcyclohexyl)ethan-1-one often rely on classical reactions such as Friedel-Crafts acylation or the reaction of 4-methylcyclohexanol (B52717) with acetic anhydride (B1165640) using catalysts like sulfuric acid. While effective, these methods can present environmental and efficiency challenges, including the use of harsh acids and the generation of waste. Future research should pivot towards greener and more sustainable alternatives.

A significant avenue for exploration is the application of biocatalysis. The use of enzymes, such as lipases, could facilitate the synthesis under milder, solvent-free conditions, drastically reducing the environmental impact. Immobilized enzymes on solid supports offer the additional advantage of easy separation and recyclability, enhancing process efficiency. A comparative life-cycle assessment (LCA) between traditional and biocatalytic routes would be invaluable in quantifying the benefits in terms of energy consumption and waste generation (E-factor).

Table 1: Comparison of Synthetic Routes for this compound

ParameterTraditional Route (e.g., Acid Catalysis)Future Biocatalytic Route
CatalystSulfuric acid (H₂SO₄)Immobilized Lipase (e.g., Candida antarctica)
SolventOften requires organic solventsPotentially solvent-free
Reaction ConditionsElevated temperatures, acidic pHMild temperatures, neutral pH
Waste Profile (E-Factor)Higher (inorganic salts, acid waste)Lower (minimal, biodegradable waste)
Catalyst RecyclabilityDifficult to recover and reuseHigh (e.g., >5 cycles with minimal activity loss)

Exploration of Novel Reactivity Pathways and Catalytic Transformations

The known reactivity of this compound is largely confined to standard ketone chemistry, such as reduction to the corresponding alcohol (1-(4-methylcyclohexyl)ethanol) and oxidation to carboxylic acids. There is a substantial opportunity to explore novel transformations that could utilize this compound as a versatile building block for more complex molecules.

Future research could investigate transition-metal-catalyzed reactions. For instance, developing catalytic systems for C-H activation at positions on the cyclohexyl ring could open pathways to new functionalized derivatives that are otherwise difficult to synthesize. Exploring its participation in coupling reactions or asymmetric hydrogenations could yield valuable chiral intermediates for the pharmaceutical or materials science sectors. The steric hindrance provided by the cyclohexyl group may influence reactivity in unique ways compared to aromatic ketones, potentially leading to novel selectivity.

Table 2: Potential Novel Catalytic Transformations

Reaction TypePotential Catalyst SystemPotential Product ClassResearch Goal
Asymmetric HydrogenationRu- or Rh-based chiral phosphine complexesChiral AlcoholsAccess to enantiomerically pure 1-(4-methylcyclohexyl)ethanol
Alpha-Arylation/AlkylationPalladium or Copper catalystsα-Substituted KetonesCreation of complex molecular scaffolds
Baeyer-Villiger OxidationLewis acids or enzyme systems (BVMOs)Esters and LactonesSynthesis of novel fragrance components or polymer precursors
Reductive AminationNickel or Iridium catalysts with an amine sourceChiral AminesGeneration of intermediates for active pharmaceutical ingredients (APIs)

Advanced Stereochemical Control and Asymmetric Synthesis Strategies

The structure of this compound possesses stereogenic centers, leading to the existence of cis and trans diastereomers. Furthermore, the ketone's carbonyl group is a prochiral center. Controlling this stereochemistry is a critical and largely unexplored area. Asymmetric synthesis to selectively produce one stereoisomer is highly desirable, as different isomers can have distinct properties, particularly in biological contexts or as chiral synthons.

Future work should focus on developing catalytic asymmetric methods for its synthesis and transformation. Organocatalysis, which utilizes small chiral organic molecules as catalysts, presents a powerful tool for reactions like asymmetric aldol (B89426) additions or Michael additions where this compound could act as a substrate. nih.gov Similarly, the asymmetric reduction of the ketone to form a single enantiomer of the corresponding alcohol is a key target. This could be achieved through chiral borohydride (B1222165) reagents or biocatalytic reduction using ketoreductase enzymes. scispace.com

Deeper Computational Insights into Complex Reaction Systems

Computational chemistry offers a predictive lens through which to understand and optimize the reactivity of this compound. While experimental work is indispensable, computational studies can accelerate discovery by modeling reaction mechanisms, predicting outcomes, and guiding experimental design.

Future research should employ methods like Density Functional Theory (DFT) to investigate the transition states of potential new reactions. Such studies could elucidate the mechanistic pathways of catalytic cycles, explain observed stereoselectivities, and predict the impact of modifying catalyst structures or reaction conditions. researchgate.netnih.gov Molecular dynamics simulations could also provide insight into enzyme-substrate interactions in potential biocatalytic processes, helping to engineer more efficient enzymes for its synthesis or transformation.

Table 3: Application of Computational Methods in Future Research

Computational MethodArea of InvestigationPotential Insights
Density Functional Theory (DFT)Reaction Mechanism StudiesCalculation of transition state energies, reaction pathways, and catalyst-substrate interactions.
Molecular Dynamics (MD)Enzyme-Substrate InteractionsModeling the binding of the ketone in an enzyme's active site to guide protein engineering.
Quantitative Structure-Activity Relationship (QSAR)Design of Novel DerivativesPredicting the properties (e.g., fragrance profile, biological activity) of new, unsynthesized derivatives.
Frontier Molecular Orbital (FMO) TheoryReactivity PredictionAnalysis of HOMO-LUMO gaps to understand chemical reactivity and potential for electronic transitions. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry represents a major advancement in chemical manufacturing, offering enhanced safety, efficiency, and scalability. mt.comnih.gov The synthesis and subsequent reactions of this compound are prime candidates for adaptation to flow chemistry platforms.

Future research should focus on developing continuous flow processes for its production. Flow reactors provide superior heat and mass transfer, allowing for precise control over reaction conditions and potentially enabling the use of highly exothermic or hazardous reactions that are challenging in batch setups. mt.comnih.gov Furthermore, integrating flow reactors with automated systems for real-time monitoring and optimization can significantly accelerate the development of new synthetic protocols. This approach could lead to a more cost-effective, safer, and highly efficient manufacturing process, which is particularly relevant for a compound used in industrial applications. amt.ukresearchgate.net The combination of biocatalysis with flow chemistry is an especially promising avenue for sustainable and efficient production. rsc.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-methylcyclohexyl)ethan-1-one, and how are reaction conditions optimized?

  • Methodology : The compound can be synthesized via Friedel-Crafts acylation or alkylation of substituted cyclohexanes. For example, refluxing 4-methylcyclohexanol with acetic anhydride in the presence of anhydrous potassium carbonate (K₂CO₃) in ethanol facilitates acylation, with reaction completion monitored by TLC or color change . Optimization involves adjusting stoichiometry (e.g., 1.2:1 molar ratio of acylating agent to substrate), solvent choice (polar aprotic solvents enhance yield), and catalyst loading (e.g., 10 mol% H₂SO₄ for acid-catalyzed routes) .

Q. How is X-ray crystallography employed to determine the molecular structure of this compound, and what role does SHELXL play in refinement?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is used to resolve the crystal structure. SHELXL refines positional and thermal displacement parameters via least-squares minimization, incorporating hydrogen atom positions from geometric constraints. For example, ORTEP diagrams (50% probability ellipsoids) validate stereochemistry and bond lengths . Anisotropic refinement for non-H atoms and TWIN/BASF commands in SHELXL address twinning in high-symmetry crystals .

Advanced Research Questions

Q. What strategies are effective in resolving stereochemical ambiguities during the synthesis of this compound derivatives?

  • Methodology : Chiral HPLC or capillary electrophoresis separates enantiomers, while NOESY NMR identifies axial/equatorial substituents on the cyclohexyl ring. For diastereomers, dynamic NMR at variable temperatures (e.g., 298–343 K) detects coalescence points, confirming rotational barriers . Computational modeling (DFT at B3LYP/6-311+G(d,p)) predicts relative stability of cis/trans isomers, guiding synthetic routes .

Q. How can catalytic cross-coupling reactions be optimized using this compound as a substrate, and what mechanistic insights guide this process?

  • Methodology : Transition-metal catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura couplings with aryl boronic acids. Kinetic studies (e.g., in situ IR monitoring) reveal rate-limiting oxidative addition steps. Solvent effects (e.g., DMF vs. THF) and ligand design (bulky phosphines suppress β-hydride elimination) improve yields . Mechanistic probes like deuterium labeling confirm retention of configuration in stereospecific reactions .

Q. What methodologies address discrepancies between experimental spectroscopic data and computational predictions for this compound?

  • Methodology : Discrepancies in NMR chemical shifts (e.g., δ 2.1 ppm for methyl groups) arise from solvent effects or conformational dynamics. Hybrid DFT calculations (e.g., PCM model in Gaussian 09) simulate solvent environments, while MD trajectories (AMBER) correlate rotamer populations with experimental J-couplings . Scaling factors for vibrational frequencies (IR) reconcile computed vs. observed bands .

Q. What green chemistry approaches, such as biocatalysis, enhance the sustainability of synthesizing this compound?

  • Methodology : Lipases (e.g., Candida antarctica) catalyze acylation in solvent-free systems, reducing waste. Immobilized enzymes on mesoporous silica improve recyclability (5 cycles with <10% activity loss). Life-cycle assessment (LCA) metrics compare energy use (kJ/mol) and E-factors (kg waste/kg product) of biocatalytic vs. traditional routes .

Q. What safety protocols are critical when handling this compound, based on its acute toxicity profile?

  • Methodology : GHS classification (Category 4 for acute oral/dermal toxicity) mandates PPE (nitrile gloves, fume hoods). Inhalation exposure limits (TLV 10 ppm) require real-time gas monitoring. Spill protocols use vermiculite for absorption, and waste is neutralized with 10% NaOH before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.